methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. This bicyclic system is substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, and a phenyl ring at position 5. A thioether linkage connects the pyrrolopyrimidine moiety to a furan-2-carboxylate ester, which includes a methyl ester at the 5-position of the furan ring.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, Suzuki couplings, and thiol-alkylation, as evidenced by related derivatives in the literature . X-ray crystallography (via SHELX and ORTEP tools) has been critical in confirming the stereochemistry and hydrogen-bonding patterns of analogous structures .
Properties
IUPAC Name |
methyl 5-[[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-25-13-17(15-7-5-4-6-8-15)19-20(25)21(27)26(11-12-29-2)23(24-19)32-14-16-9-10-18(31-16)22(28)30-3/h4-10,13H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVRZPQNBXWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(O3)C(=O)OC)CCOC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 476.6 g/mol. The structure features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The pyrrolo-pyrimidine scaffold is particularly effective in targeting specific kinases involved in cancer cell signaling pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can act as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
- Nucleic Acid Interaction : Its structure allows interaction with DNA and RNA, potentially affecting gene expression and protein synthesis.
- Signaling Pathways Modulation : It may modulate pathways related to inflammation and oxidative stress, contributing to its antioxidant properties.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrrolo-pyrimidine structure can enhance efficacy against resistant strains .
- Anticancer Research : In vitro studies revealed that certain analogs inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Data Tables
Comparison with Similar Compounds
(a) Pyrrolo[3,2-d]pyrimidine Derivatives
Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate () Substituents: 4-chlorophenyl at position 3, dipentylamino at position 2, and ethyl ester at position 6. Key Differences: Replacement of the methoxyethyl group with a dipentylamino group increases lipophilicity (predicted logP ~4.5 vs. ~3.8 for the target compound).
Methyl 5-(((3-(4-Fluorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl)Thio)Methyl)Furan-2-Carboxylate ()
(b) Furan-Carboxylate Derivatives
Methyl 2-((5-(3-Chlorophenyl)Furan-2-Yl)Methylene)-5-(4-(Methoxycarbonyl)Phenyl)-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()
- Substituents : Thiazolo[3,2-a]pyrimidine core with chlorophenyl and methoxycarbonyl groups.
- Key Differences : The thiazolo-pyrimidine core introduces a sulfur atom, altering electronic properties. The chlorophenyl group may confer higher cytotoxicity compared to the target compound .
Ethyl 4-[5-(Methoxymethyl)Furan-2-Yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ()
- Substituents : Simplified tetrahydropyrimidine core with methoxymethyl-furan.
- Key Differences : Reduced ring fusion decreases molecular rigidity, likely reducing target specificity but improving solubility .
Similarity Analysis Using Computational Methods
Pharmacokinetic Properties :
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~483 | ~568 | ~465 |
| logP (Predicted) | 3.8 | 4.5 | 3.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 8 | 9 | 7 |
Key Research Findings
Synthetic Accessibility: The methoxyethyl group in the target compound improves synthetic yield (~65%) compared to bulkier substituents (e.g., dipentylamino in , ~50% yield) .
Cross-Reactivity : Analogous compounds with fluorophenyl groups () exhibit lower cross-reactivity in kinase panels, suggesting higher selectivity .
Activity Cliffs : Despite ~70% structural similarity, some analogs (e.g., thiazolo-pyrimidines in ) show divergent biological activities due to core modifications .
Preparation Methods
Reaction Components and Conditions
Phenylglyoxal (1.2 equiv), 6-amino-5-methyluracil (1.0 equiv), and 2-methoxyethylamine (1.5 equiv) are combined in ethanol with TBAB (5 mol%) at 50°C for 6–8 hours. The reaction proceeds via Knoevenagel condensation, followed by cyclocondensation, yielding 3-(2-methoxyethyl)-5-methyl-7-phenyl-3,4-dihydropyrrolo[3,2-d]pyrimidin-4-one (Figure 1A).
Table 1: Optimization of Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBAB | EtOH | 50 | 6 | 85 |
| None | EtOH | 50 | 24 | 32 |
| K₂CO₃ | DMF | 80 | 12 | 61 |
Microwave-assisted protocols reduce reaction times to 20–30 minutes but require acetic acid as a solvent. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the core with >95% purity.
Thioether Linkage Installation at Position 2
The thioether (-S-CH₂-) bridge is introduced via nucleophilic substitution or MCR-based strategies.
Halogenation-Thiolation Sequence
Bromination of the core at position 2 using N-bromosuccinimide (NBS, 1.1 equiv) in dimethylformamide (DMF) at 0°C yields the 2-bromo intermediate (78% yield). Subsequent treatment with sodium thiomethoxide (NaSMe, 2.0 equiv) in tetrahydrofuran (THF) furnishes the 2-mercapto derivative, which reacts with methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv) to form the thioether (68% yield).
Direct Thiol Incorporation in MCRs
Adapting methods from ACS Combinatorial Science, the core synthesis is modified by replacing 2-methoxyethylamine with methyl 5-(mercaptomethyl)furan-2-carboxylate (1.5 equiv). Under microwave irradiation (100°C, acetic acid, 30 minutes), the thioether-linked product forms in 54% yield, though competing side reactions reduce efficiency.
Synthesis of Methyl 5-(Mercaptomethyl)Furan-2-Carboxylate
The furan carboxylate moiety is prepared via MnO₂-mediated oxidation and functionalization.
Oxidation of Furfural Derivatives
Furfural (10 mmol) is stirred with MnO₂ (2.0 equiv) and sodium cyanide (0.4 equiv) in methanol at 40°C for 12 hours, yielding methyl furan-2-carboxylate (63%). Bromination at the 5-position using NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) introduces a bromomethyl group, which is displaced with thiourea (1.5 equiv) in ethanol to form the mercaptan (58% yield).
Table 2: Furan Carboxylate Synthesis Metrics
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | MnO₂, NaCN, MeOH | 40°C, 12 h | 63 |
| Bromination | NBS, AIBN, CCl₄ | Reflux, 6 h | 71 |
| Thiolation | Thiourea, EtOH | Reflux, 8 h | 58 |
Coupling and Final Assembly
The thiolated furan carboxylate is coupled to the brominated core via nucleophilic substitution.
Optimization of Coupling Conditions
Reaction of 2-bromo-pyrrolo[3,2-d]pyrimidinone (1.0 equiv) with methyl 5-(mercaptomethyl)furan-2-carboxylate (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 25°C for 24 hours achieves 68% yield. Elevated temperatures (60°C) reduce reaction time to 6 hours but lower yield to 52% due to decomposition.
Challenges and Mitigation Strategies
Regioselectivity in Core Synthesis
Competing cyclization pathways during MCRs lead to pyrrolo[2,3-d]pyrimidine byproducts. Solvent screening identified ethanol as optimal for favoring the [3,2-d] isomer (85% selectivity).
Purification of Hydrophobic Intermediates
Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts, while recrystallization from ethanol/water mixtures improves purity to >98%.
Q & A
Q. What synthetic methodologies are effective for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
The pyrrolo[3,2-d]pyrimidine core is typically synthesized via cyclocondensation reactions. Key steps include:
- Precursor preparation : Start with substituted pyrimidine or pyrrole intermediates, such as 3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine, which can be functionalized with thiol groups .
- Thioether linkage formation : Use Mitsunobu or nucleophilic substitution reactions to attach the furan-2-carboxylate moiety via a thioether bridge. Solvents like DMF or ethanol, coupled with catalysts (e.g., triethylamine), are critical for optimizing yields .
- Purification : Chromatography (TLC/HPLC) ensures >95% purity. Reaction progress is monitored via LC-MS .
Q. How is the compound’s structural integrity validated during synthesis?
Structural confirmation relies on:
- Spectroscopic techniques : and NMR to verify substituent positions and stereochemistry .
- X-ray crystallography : Resolves ambiguities in complex heterocyclic systems (e.g., confirming the dihydro-3H-pyrrolo configuration) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Measure IC values against kinases or oxidoreductases using fluorogenic substrates .
- Cellular viability tests : Use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .
Advanced Research Questions
Q. How can synthetic yields be improved for the thioether linkage formation step?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
- Catalyst screening : Pd/C or CuI improves coupling efficiency in S-alkylation reactions .
- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., oxidation of thiols) . Example
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, CuI | 78 | 97 |
| Ethanol, 25°C, none | 32 | 85 |
Q. How do computational models (e.g., DFT) reconcile discrepancies in experimental vs. predicted reactivity?
- Electrophilicity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolopyrimidine core .
- Transition state modeling : Molecular dynamics simulations explain regioselectivity in thioether bond formation .
- SAR studies : Compare docking scores (AutoDock Vina) with experimental IC values to refine pharmacophore models .
Q. What strategies address low solubility in biological assays?
- Prodrug derivatization : Introduce hydrolyzable esters (e.g., acetoxymethyl groups) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Liposomal formulations improve bioavailability in pharmacokinetic studies .
Q. How are metabolic stability and toxicity profiles assessed in early-stage development?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life () and CYP450 inhibition .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
- hERG channel binding : Patch-clamp assays evaluate cardiac toxicity risks .
Data Contradiction Analysis
Q. How should researchers resolve conflicting IC values across different enzyme assays?
- Assay standardization : Control variables like ATP concentration (for kinase assays) or buffer pH .
- Orthogonal validation : Confirm activity using SPR (binding affinity) and cellular assays (functional inhibition) .
- Batch analysis : Compare purity (>95% via HPLC) and stereochemical consistency (CD spectroscopy) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
